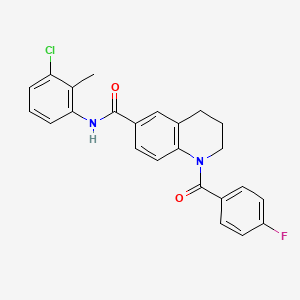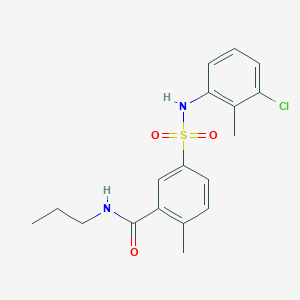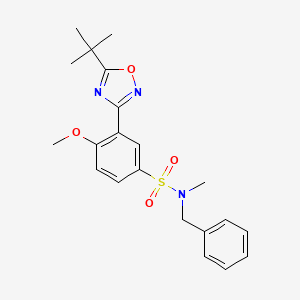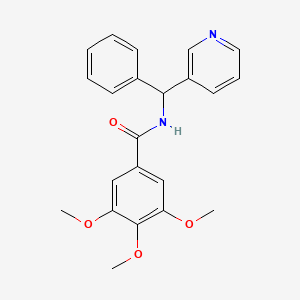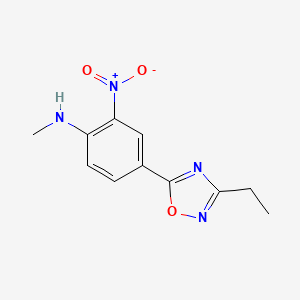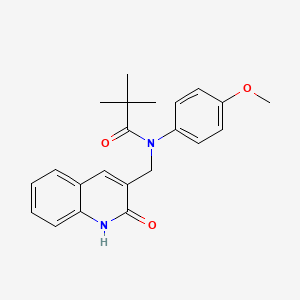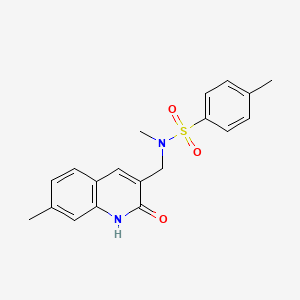
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline has a wide range of scientific research applications. One of the most significant applications is in the synthesis of organic compounds. This compound is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is not well understood. However, studies have shown that this compound has antibacterial, antifungal, and antitumor properties. It is believed that the compound works by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant biochemical or physiological effects in animals. This makes it an ideal compound for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline in lab experiments is its ease of synthesis. The compound is relatively easy to synthesize, making it ideal for large-scale production. Additionally, the compound has minimal toxicity, making it safe for use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of the mechanism of action. Without a clear understanding of how the compound works, it is difficult to design experiments to test its efficacy. Additionally, the compound has limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline. One area of research is to further understand the mechanism of action of the compound. This could involve conducting studies to determine the molecular targets of the compound and how it interacts with them.
Another area of research is to explore the potential applications of the compound in the development of new drugs. Studies have shown that the compound has antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs in these areas.
Finally, researchers could explore ways to improve the solubility of the compound in water. This could involve modifying the structure of the compound or developing new methods for working with it in experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique chemical properties make it an ideal building block for the synthesis of various organic compounds, and its minimal toxicity makes it safe for use in lab experiments. While there is still much to learn about the mechanism of action of the compound, its antibacterial, antifungal, and antitumor properties make it a promising candidate for the development of new drugs in these areas.
Métodos De Síntesis
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product. This synthesis method is relatively simple and efficient, making it ideal for large-scale production.
Propiedades
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBMXKSZJAOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)
